![molecular formula C11H13ClN2O3 B14276669 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride CAS No. 152459-63-7](/img/structure/B14276669.png)
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is a chemical compound that features a morpholine ring substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is then stabilized by the chloride ion. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features but lacking the nitrophenyl group.
4-(4-Nitrophenyl)morpholin-3-one: A related compound with a similar nitrophenyl substitution but differing in the position and nature of the substituent.
Uniqueness
4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
152459-63-7 |
|---|---|
Molekularformel |
C11H13ClN2O3 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)methylidene]morpholin-4-ium;chloride |
InChI |
InChI=1S/C11H13N2O3.ClH/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12;/h1-4,9H,5-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CYDLLJIRYMPZDO-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]1=CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



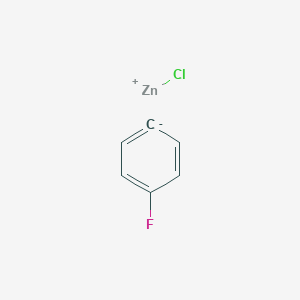
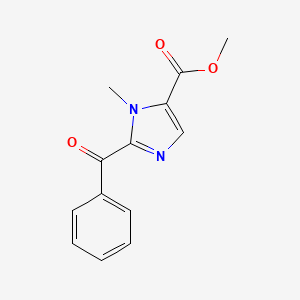
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
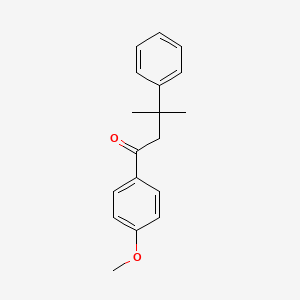


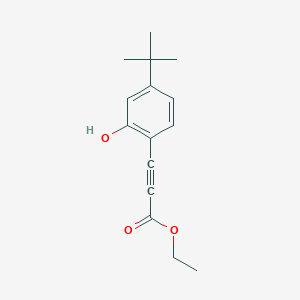
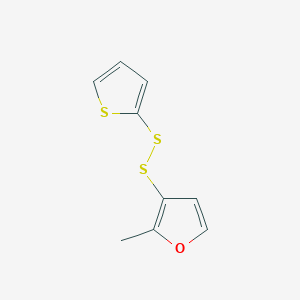
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
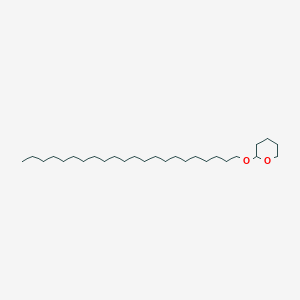

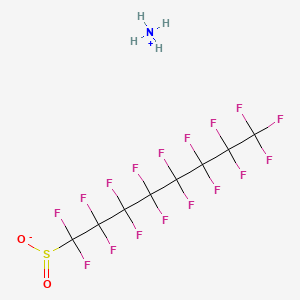
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
